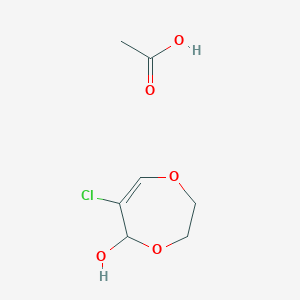
Manganese--thorium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese–thorium (2/1) typically involves high-temperature methods due to the refractory nature of thorium. One common approach is the direct combination of manganese and thorium metals in a controlled atmosphere to prevent oxidation. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete alloying of the metals.
Industrial Production Methods
Industrial production of manganese–thorium (2/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The metals are melted together in a crucible under an inert atmosphere, and the resulting alloy is cast into ingots for further processing.
化学反应分析
Types of Reactions
Manganese–thorium (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both manganese and thorium, each contributing to the overall chemical behavior.
Common Reagents and Conditions
Oxidation: Manganese–thorium (2/1) can be oxidized in the presence of oxygen or other oxidizing agents. For example, exposure to air at elevated temperatures can lead to the formation of manganese oxides and thorium dioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur when manganese–thorium (2/1) is exposed to halogens or other reactive non-metals, leading to the formation of halides or other compounds.
Major Products Formed
The major products formed from these reactions include manganese oxides, thorium dioxide, and various halides depending on the specific reagents used.
科学研究应用
Manganese–thorium (2/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is studied for its catalytic properties and potential use in chemical reactions.
Biology: Research into the biological effects of manganese and thorium compounds includes their impact on cellular processes and potential toxicity.
Medicine: Investigations into the use of manganese–thorium (2/1) in medical imaging and radiotherapy are ongoing.
Industry: The compound’s high-temperature stability and resistance to corrosion make it a candidate for use in advanced materials and coatings.
作用机制
The mechanism by which manganese–thorium (2/1) exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and cellular receptors.
Pathways Involved: Key pathways include oxidative stress response, metal ion transport, and signal transduction. Manganese ions can influence neurotransmitter activity, while thorium’s radioactive properties may affect cellular DNA.
相似化合物的比较
Similar Compounds
Manganese–thorium (1/2): Another intermetallic compound with a different stoichiometric ratio, exhibiting distinct physical and chemical properties.
Manganese–uranium (2/1): Similar in structure but with uranium replacing thorium, leading to different reactivity and applications.
Thorium–magnesium (2/1): An intermetallic compound with magnesium, showing unique properties compared to manganese–thorium (2/1).
Uniqueness
Manganese–thorium (2/1) is unique due to its specific combination of manganese and thorium, resulting in a compound with high-temperature stability, resistance to oxidation, and potential applications in various fields. Its distinct stoichiometry and the presence of thorium, a radioactive element, further differentiate it from other intermetallic compounds.
属性
CAS 编号 |
60874-51-3 |
|---|---|
分子式 |
Mn2Th |
分子量 |
341.914 g/mol |
IUPAC 名称 |
manganese;thorium |
InChI |
InChI=1S/2Mn.Th |
InChI 键 |
YMERXVOFBNGEQK-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Mn].[Th] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)
![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)



